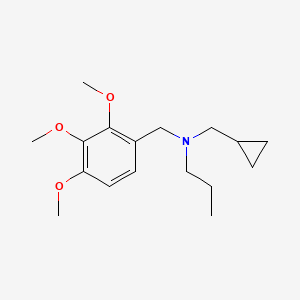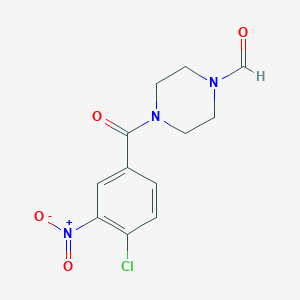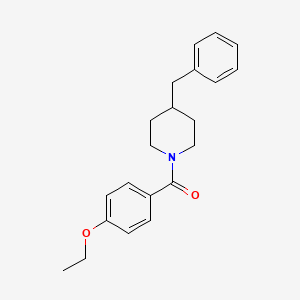
(cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzylamine and has a cyclopropylmethyl group attached to the propyl chain. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied. In
Applications De Recherche Scientifique
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have affinity for certain serotonin receptors, which are involved in regulating mood, anxiety, and other behaviors.
Studies have also shown that the compound has potential as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, the compound has been studied for its potential as a tool for studying the function of serotonin receptors in the brain.
Mécanisme D'action
The mechanism of action of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine involves its binding to certain serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in regulating mood, anxiety, and other behaviors.
The compound has been shown to act as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor to some extent but not fully. This partial agonism may contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound can increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
The compound has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex. These effects may contribute to the compound's potential therapeutic effects in psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine for lab experiments is its high affinity for certain serotonin receptors. This makes it a useful tool for studying the function of these receptors in the brain.
However, one limitation of the compound is its partial agonism at the 5-HT2A receptor. This may make it more difficult to interpret the results of experiments involving the compound.
Orientations Futures
There are several future directions for research involving (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine. One direction is to further investigate the compound's potential as a treatment for depression, anxiety, and other psychiatric disorders.
Another direction is to study the compound's effects on other neurotransmitter systems in the brain, such as the glutamate system. This may provide further insight into the compound's mechanism of action and potential therapeutic effects.
Finally, future research could focus on developing new derivatives of this compound with improved pharmacological properties. This may lead to the development of more effective treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has been achieved using various methods. One method involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propyl bromide to obtain the final product.
Another method involves the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylmethylamine, followed by the addition of propylamine to obtain the final product. Both methods have been reported to yield the desired product in good yields.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-10-18(11-13-6-7-13)12-14-8-9-15(19-2)17(21-4)16(14)20-3/h8-9,13H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGUKFPQMNOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)

![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)

![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)

